Cas no 2016316-08-6 (2,2-Difluoro-1-isothiocyanatopropane)
2,2-Difluoro-1-isothiocyanatopropane Chemical and Physical Properties
Names and Identifiers
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- EN300-3439113
- 2,2-difluoro-1-isothiocyanatopropane
- 2016316-08-6
- 2,2-Difluoro-1-isothiocyanatopropane
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- MDL: MFCD32742678
- Inchi: 1S/C4H5F2NS/c1-4(5,6)2-7-3-8/h2H2,1H3
- InChI Key: JRCGCYDZTKENIM-UHFFFAOYSA-N
- SMILES: S=C=NCC(C)(F)F
Computed Properties
- Exact Mass: 137.01107666g/mol
- Monoisotopic Mass: 137.01107666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.4Ų
2,2-Difluoro-1-isothiocyanatopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3439113-0.05g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-3439113-0.1g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
| Enamine | EN300-3439113-0.25g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-3439113-0.5g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-3439113-1.0g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-3439113-2.5g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-3439113-5.0g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
| Enamine | EN300-3439113-10.0g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| Enamine | EN300-3439113-1g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 1g |
$770.0 | 2023-09-03 | ||
| Enamine | EN300-3439113-5g |
2,2-difluoro-1-isothiocyanatopropane |
2016316-08-6 | 5g |
$2235.0 | 2023-09-03 |
2,2-Difluoro-1-isothiocyanatopropane Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2,2-Difluoro-1-isothiocyanatopropane
Introduction to 2,2-Difluoro-1-isothiocyanatopropane (CAS No. 2016316-08-6)
2,2-Difluoro-1-isothiocyanatopropane, identified by the Chemical Abstracts Service Number (CAS No.) 2016316-08-6, is a fluorinated organosulfur compound featuring a highly reactive isothiocyanate functional group. This compound has garnered significant attention in the field of synthetic chemistry and pharmaceutical research due to its versatile reactivity and potential applications in drug development. The presence of both fluorine atoms and the isothiocyanate moiety makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules.
The structural uniqueness of 2,2-Difluoro-1-isothiocyanatopropane lies in its ability to participate in a wide range of chemical transformations, including nucleophilic addition, cycloaddition reactions, and coupling processes. These reactions are pivotal in the creation of heterocyclic compounds, which are prevalent in medicinal chemistry. The electron-withdrawing nature of the fluorine substituents enhances the electrophilicity of the isothiocyanate group, facilitating efficient functionalization under mild conditions. This characteristic is particularly advantageous in multi-step synthetic routes where high selectivity and yield are crucial.
In recent years, 2,2-Difluoro-1-isothiocyanatopropane has been explored as a key building block in the development of novel therapeutic agents. Its reactivity allows for the rapid introduction of sulfur-containing heterocycles into molecular frameworks, which are known to exhibit significant biological activity. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The fluorine atoms not only improve metabolic stability but also enhance binding affinity to biological targets, making such compounds attractive candidates for further pharmacological investigation.
One of the most compelling aspects of 2,2-Difluoro-1-isothiocyanatopropane is its role in generating thiazole and thiophene derivatives, which are core structural motifs in numerous approved drugs. The isothiocyanate group can undergo reaction with amines or thiols to form thiazolidines or thiazoles, respectively. These heterocycles have been extensively studied for their pharmacological effects, including their ability to modulate enzyme activity and receptor binding. By incorporating CAS No. 2016316-08-6 into synthetic strategies, chemists can access a diverse library of compounds with tailored biological properties.
The incorporation of fluorine into pharmaceutical intermediates has become a cornerstone of modern drug design due to its ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. 2,2-Difluoro-1-isothiocyanatopropane exemplifies this trend by providing a synthetic route to fluorinated thioamides and related derivatives. These compounds have shown promise in preclinical studies as inhibitors of various disease pathways. The compound’s compatibility with transition-metal-catalyzed cross-coupling reactions further expands its utility in medicinal chemistry pipelines, enabling the construction of complex drug candidates with high precision.
Advances in computational chemistry have also facilitated the optimization of synthetic protocols involving CAS No. 2016316-08-6. Molecular modeling studies suggest that the electron-deficient nature of the isothiocyanate group can be fine-tuned through substituent effects, allowing for predictable reactivity patterns. This predictability is crucial for large-scale drug synthesis where reproducibility and scalability are paramount. Researchers have utilized these insights to develop streamlined synthetic routes that minimize side reactions and maximize yields.
The growing interest in fluorinated compounds stems from their unique electronic properties and their impact on biological activity. 2,2-Difluoro-1-isothiocyanatopropane serves as a testament to this trend by bridging the gap between traditional heterocyclic chemistry and modern fluorinated drug discovery platforms. Its ability to participate in diverse chemical transformations while maintaining structural integrity makes it an indispensable tool for medicinal chemists seeking novel therapeutic entities.
In conclusion,2,2-Difluoro-1-isothiocyanatopropane (CAS No. 2016316-08-6) represents a significant advancement in synthetic organic chemistry with far-reaching implications for pharmaceutical innovation. Its reactivity profile and structural versatility position it as a cornerstone compound for developing next-generation drugs targeting various diseases. As research continues to uncover new applications for this compound, CAS No. 2016316-08-6 will undoubtedly remain at the forefront of medicinal chemistry investigations.
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